molecular formula C8H8NNaO6S B583147 N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt CAS No. 60603-11-4

N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt

Cat. No.: B583147
CAS No.: 60603-11-4
M. Wt: 269.203
InChI Key: MDFRSAAGHPZJQJ-UHFFFAOYSA-M
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Description

It is a derivative of para-aminosalicylic acid (PAS) and has been used in the treatment of tuberculosis for over half a century. The compound has a molecular formula of C8H8NNaO6S and a molecular weight of 269.203 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt typically involves the acylation of 5-amino-2-hydroxybenzoic acid with acetic anhydride or acyl chloride to form 5-acetamido-2-hydroxybenzoic acid. This intermediate is then sulfonated using sulfuric acid to yield the final product . The reaction conditions usually require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It has been used in the treatment of tuberculosis and is being investigated for other therapeutic applications.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt involves its interaction with specific molecular targets and pathways. It is believed to inhibit the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, thereby exerting its anti-tuberculosis effects. The compound may also interact with other molecular targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Para-aminosalicylic acid (PAS): The parent compound from which N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt is derived.

    5-Acetamido-2-hydroxybenzoic acid: An intermediate in the synthesis of the compound.

    Other sulfates: Compounds with similar sulfate groups but different functional groups

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its derivation from PAS and the presence of both acetamido and sulfate groups make it particularly effective in its applications.

Biological Activity

N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide sodium salt, also known by its CAS number 60603-11-4, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C8H8NNaO6
  • Molecular Weight : 269.21 g/mol
  • Structure : The compound features a sulfonate group, which enhances its solubility and bioavailability in aqueous environments.

The biological activity of this compound is primarily attributed to its role as a penetration enhancer for various pharmaceutical compounds. Research indicates that compounds with similar structures can facilitate the oral absorption of peptides and other drugs by altering membrane permeability.

Key Mechanisms:

  • Transcellular Permeation : The compound enhances drug absorption by promoting transcellular transport across epithelial barriers, likely through non-covalent interactions that increase hydrophobicity and disrupt lipid bilayers.
  • Inhibition of Proteolytic Enzymes : It may suppress enzymatic degradation in the gastrointestinal tract, thus preserving the integrity of sensitive compounds during absorption.

1. Pharmacokinetic Studies

Recent studies have explored the pharmacokinetics of this compound in vivo. For instance, a study involving male Wistar rats demonstrated that formulations containing this compound significantly improved the bioavailability of peptide drugs like semaglutide when compared to traditional delivery methods .

Study ParameterControl Group (Without Enhancer)Test Group (With Enhancer)
Bioavailability (%)<1%5%
Time to Maximum Concentration (Tmax)2 hours1 hour

2. Toxicity and Safety

The safety profile of this compound has been evaluated in various toxicity studies. Preliminary findings suggest that it exhibits low toxicity at therapeutic doses, making it suitable for further development in pharmaceutical applications .

Applications

Given its biological activity, this compound has potential applications in:

  • Drug Formulation : As a penetration enhancer for oral delivery systems.
  • Therapeutic Use : In formulations aimed at improving the bioavailability of poorly soluble drugs.
  • Research Tool : For studying membrane transport mechanisms and drug absorption kinetics.

Properties

IUPAC Name

sodium;(5-acetamido-2-hydroxyphenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO6S.Na/c1-5(10)9-6-2-3-7(11)8(4-6)15-16(12,13)14;/h2-4,11H,1H3,(H,9,10)(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFRSAAGHPZJQJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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